1,1-Diethoxybut-3-yn-2-one
Overview
Description
“1,1-Diethoxybut-3-yn-2-one” is a conjugated terminal acetylenic ketone . It reacts with nitrogen and oxygen nucleophiles and gives Michael adducts, in most cases in good to excellent yield .
Synthesis Analysis
The compound reacts with nitrogen and oxygen nucleophiles and gives Michael adducts, in most cases in good to excellent yield . In almost every case the predominant reaction is monoaddition, which leads to the formation of the corresponding β-substituted α,β-unsaturated ketones in a stereospecific fashion .
Molecular Structure Analysis
The molecular formula of “1,1-Diethoxybut-3-yn-2-one” is C8H12O3 .
Chemical Reactions Analysis
The compound undergoes Diels-Alder reactions with a few conjugated dienes at room temperature and above . The expected cyclohexa-1,4-diene adducts were formed, but they were unstable and aromatized to the corresponding benzene derivatives, which were isolated in low to excellent yield .
Scientific Research Applications
Chemical Reactivity and Synthesis
1,1-Diethoxybut-3-yn-2-one has demonstrated significant chemical reactivity, particularly in Michael addition reactions with nitrogen and oxygen nucleophiles. This results in the formation of β-substituted α,β-unsaturated ketones in a stereospecific manner. The nature of the nucleophile influences the stereochemistry of the reaction, with ammonia and primary amines yielding Z-alkenones, and secondary amines and alcohols yielding E-alkenones (Sengee & Sydnes, 2011).
Formation of Heterocyclic Compounds
The application of 1,1-Diethoxybut-3-yn-2-one extends to the formation of heterocyclic compounds. When reacted with bis-nucleophiles like hydrazine and hydroxylamine, it undergoes secondary reactions leading to the formation of heterocyclic compounds, isolated in excellent yields (Sengee & Sydnes, 2011).
Synthesis of Modified Carbohydrates
In another application, derivatives of 1,1-Diethoxybut-3-yn-2-one were treated with propane-1,3-dithiol, leading to the creation of partly modified carbohydrates in the furanose form. This demonstrates its utility in synthesizing complex organic molecules (Valdersnes et al., 2012).
Biofuel Research
1,1-Diethoxybutane, a related compound, has been studied in the context of biofuel research. Its pyrolysis chemistry was investigated, revealing various oxygenated and hydrocarbon products. This research contributes to understanding the potential of such compounds in next-generation biofuels (Zeng et al., 2019).
Future Directions
The compound has been used in various studies and has shown potential in the synthesis of a range of different products including functionalized allylic and homoallylic alcohols, highly substituted furans, amino-substituted furfurals, functionalized triazoles, deoxygenated carbohydrate analogues, various heterocycles, and functionalized 1,3-dithianes . Further studies could explore its reactivity under different conditions .
properties
IUPAC Name |
1,1-diethoxybut-3-yn-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-7(9)8(10-5-2)11-6-3/h1,8H,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLPCTZTKHBEGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C#C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethoxybut-3-yn-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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